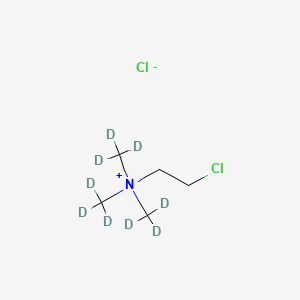

Chlorocholine Chloride-d9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-chloroethyl-tris(trideuteriomethyl)azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13ClN.ClH/c1-7(2,3)5-4-6;/h4-5H2,1-3H3;1H/q+1;/p-1/i1D3,2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZZMRAGKVHANO-KYRNGWDOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCCl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[N+](CCCl)(C([2H])([2H])[2H])C([2H])([2H])[2H].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745732 | |

| Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219257-11-0 | |

| Record name | 2-Chloro-N,N,N-tris[(~2~H_3_)methyl]ethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1219257-11-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Isotopic Purity in Deuterated Standards

An In-Depth Technical Guide to the Isotopic Purity of Chlorocholine Chloride-d9

In the landscape of modern analytical chemistry, stable isotope-labeled (SIL) compounds are indispensable tools, serving as ideal internal standards for quantitative mass spectrometry assays. This compound, the deuterated isotopologue of the plant growth regulator Chlormequat, is frequently employed for this purpose.[1][2] Its efficacy as an internal standard is fundamentally tethered to a critical, yet complex, quality attribute: its isotopic purity. This guide provides a detailed examination of the principles and methodologies used to characterize the isotopic purity of this compound, offering a framework for researchers and drug development professionals to ensure the accuracy and reliability of their quantitative data.

What is this compound?

This compound is a synthetic compound where nine hydrogen (¹H) atoms on the three methyl groups of the choline moiety have been replaced with deuterium (²H or D), a stable, heavy isotope of hydrogen.[3] This mass shift (M+9) allows it to be distinguished from its unlabeled counterpart by a mass spectrometer, while retaining nearly identical chemical and physical properties. This makes it an excellent internal standard for the accurate quantification of Chlorocholine Chloride (Chlormequat) in various matrices.[4]

Defining Isotopic Purity vs. Isotopic Enrichment

To rigorously assess a deuterated compound, it is crucial to distinguish between two key terms: isotopic enrichment and isotopic purity (often expressed as species abundance).[5]

-

Isotopic Enrichment: This refers to the percentage of deuterium at a specific labeled position. For this compound, if the starting material for deuteration has 99.8% D enrichment, it means that at any of the nine specified positions, there is a 99.8% probability of finding a deuterium atom and a 0.2% probability of finding a hydrogen atom.[5]

-

Isotopic Purity (Species Abundance): This describes the percentage of the entire population of molecules that have the desired, complete isotopic composition. Due to the statistical nature of chemical synthesis, it is practically impossible to achieve 100% isotopic purity.[5] A batch of this compound will inevitably contain a distribution of isotopologues—molecules that are chemically identical but differ in their isotopic composition (e.g., d9, d8, d7, etc.).[5][6]

Why Isotopic Purity is a Critical Quality Attribute

The distribution of these isotopologues is not merely an academic detail; it is a critical quality attribute that directly impacts analytical accuracy. If a significant portion of the internal standard exists as lower-mass isotopologues (e.g., d8 or d7), it can potentially interfere with the signal of the native analyte or other related compounds, leading to inaccurate quantification. For deuterated drugs, these isotopic impurities can even affect the pharmacokinetic and metabolic profiles.[4][6] Therefore, a comprehensive characterization of isotopic purity is a non-negotiable aspect of method validation and routine sample analysis.[7]

Core Analytical Methodologies for Isotopic Purity Determination

A robust evaluation of isotopic purity cannot be achieved with a single technique. Instead, a complementary, multi-faceted approach combining Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) is required to provide a complete and validated profile.[8][9]

-

Nuclear Magnetic Resonance (NMR): Provides precise, site-specific information on the extent of deuteration by quantifying the residual, non-deuterated protons.[5]

-

High-Resolution Mass Spectrometry (HRMS): Quantifies the relative abundance of all isotopologues present in the sample, providing a complete picture of the species distribution.[10][11]

This integrated strategy ensures that the structural integrity and the isotopic distribution are both rigorously confirmed, forming a self-validating system.[7]

Caption: Fig 1: Integrated Workflow for Isotopic Purity Analysis

Quantitative Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: Probing Deuteration via Proton Absence

The power of NMR in this context lies in its ability to directly measure the degree of H/D substitution.[9] Since deuterium is "silent" in ¹H-NMR spectroscopy, the disappearance of a proton signal is direct evidence of successful deuteration. Quantitative ¹H-NMR (qNMR) takes this a step further by comparing the integral of any small, residual proton signals from the labeled positions to the integral of a certified internal standard with a known concentration.[5][12] This ratio allows for the highly accurate calculation of isotopic enrichment.

Experimental Protocol: Quantitative ¹H-NMR (qNMR)

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound and a suitable, certified qNMR internal standard (e.g., maleic acid, dimethyl sulfone) into a clean vial. The standard should have a known purity and contain protons that resonate in a clear region of the spectrum.

-

Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., D₂O or DMSO-d₆).[13] The solvent's residual proton peak should not overlap with analyte or standard peaks.

-

Vortex thoroughly to ensure homogeneity and transfer the solution to an NMR tube.

-

-

Instrumental Parameters:

-

Spectrometer: A high-field NMR spectrometer (≥400 MHz) is recommended for optimal signal separation and sensitivity.

-

Pulse Sequence: A simple, single-pulse experiment is sufficient.

-

Relaxation Delay (d1): Set a long relaxation delay (e.g., 5-7 times the longest T₁ relaxation time of the protons being quantified) to ensure full signal recovery and accurate integration.

-

Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio.

-

-

Data Processing & Interpretation:

-

Apply standard Fourier transformation, phasing, and baseline correction to the acquired Free Induction Decay (FID).

-

Carefully integrate the residual ¹H signal corresponding to the methyl groups of this compound.

-

Integrate a well-resolved signal from the internal standard.

-

Calculate the isotopic enrichment using the ratio of these integrals, accounting for the number of protons per molecule and the molar masses of the analyte and standard.

-

Causality: Why qNMR is the Gold Standard for Site-Specific Purity

Mass spectrometry identifies molecules by their total mass; it cannot inherently distinguish between isotopomers (molecules with the same number of deuterium atoms but at different locations). NMR, however, provides site-specific information.[14] The chemical shift of a proton is unique to its electronic environment within the molecule. By observing the near-complete absence of the signal for the trimethyl protons, qNMR confirms not only the degree of deuteration but also that the deuteration has occurred at the intended positions.

Isotopologue Distribution Analysis by High-Resolution Mass Spectrometry (HRMS)

Principle: Separating Molecules by Mass to Quantify Isotopologues

HRMS is an exceptionally sensitive technique that can distinguish between ions with very small mass differences.[15] For this compound, this allows for the clear separation and quantification of the d9 isotopologue from the less-deuterated d8, d7, d6 (and so on) species, as well as the unlabeled d0 compound.[10][11] By measuring the relative intensity of each of these isotopic peaks, one can determine the species abundance, or isotopic purity, of the target d9 compound.

Experimental Protocol: LC-ESI-HRMS

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 µg/mL) in a suitable solvent compatible with liquid chromatography and electrospray ionization (ESI), such as methanol or acetonitrile/water.

-

-

Liquid Chromatography (LC) Conditions:

-

Column: A reverse-phase C18 column is typically suitable for separating Chlorocholine Chloride from potential impurities.

-

Mobile Phase: A gradient elution using water and methanol/acetonitrile (both often containing a small amount of formic acid to aid ionization) is common.

-

Flow Rate: A typical analytical flow rate is 0.2-0.4 mL/min.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization: Electrospray Ionization (ESI) in positive ion mode.

-

Acquisition Mode: Full scan mode with high resolution (>10,000 FWHM) to ensure separation of isotopic peaks.

-

Mass Range: Set a scan range that encompasses the molecular ions of all expected isotopologues (e.g., m/z 122 to 132 for the cation).

-

Data Interpretation: Determining Species Abundance

-

Identify the retention time for this compound.

-

Extract the mass spectrum across this chromatographic peak.

-

Identify the ion corresponding to the target d9 isotopologue.

-

Identify and integrate the signal intensity for all other related isotopologues (d0 through d8).

-

Calculate the isotopic purity by dividing the intensity of the d9 peak by the sum of the intensities of all isotopologue peaks (d0 to d9) and multiplying by 100.

Caption: Fig 2: HRMS Data Analysis Workflow

Trustworthiness: Self-Validation through Isotopic Pattern Matching

The described HRMS protocol contains a self-validating mechanism. The measured distribution of isotopologues can be compared to a theoretical distribution calculated based on the natural abundance of isotopes (like ¹³C). A close match between the observed and theoretical patterns provides high confidence in the peak assignments and the overall integrity of the measurement.

Synthesizing the Data: A Complete Purity Profile

The ultimate goal is to generate a comprehensive purity profile that integrates the findings from both NMR and HRMS. This profile forms the core of a reliable Certificate of Analysis. While specific values vary by manufacturer and batch, a typical high-quality batch of this compound will exhibit the characteristics summarized below.

Tabulated Data: Typical Certificate of Analysis for this compound

| Parameter | Method | Typical Specification | Rationale |

| Chemical Purity | HPLC-UV/CAD or qNMR | >98% | Ensures the material is free from unrelated chemical impurities. |

| Isotopic Enrichment | ¹H-NMR | >99 atom % D | Confirms a high degree of deuteration at the specified methyl positions.[16] |

| Isotopic Purity (d9) | HRMS | >98% | Guarantees that the vast majority of molecules are the desired d9-labeled species. |

| Unlabeled (d0) | HRMS | <0.1% | Minimizes interference with the quantification of the native analyte. |

Conclusion: Beyond a Single Number

Characterizing the isotopic purity of this compound is a rigorous, multi-step process that goes far beyond quoting a single percentage. It requires the strategic application of complementary analytical techniques, a deep understanding of isotopic chemistry, and a commitment to robust data interpretation. By integrating the site-specific certainty of NMR with the comprehensive isotopologue profiling of HRMS, researchers can establish a trustworthy and validated purity profile. This ensures that this compound can function as a reliable internal standard, ultimately underpinning the accuracy and defensibility of the resulting quantitative data in research and drug development.

References

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). Rapid Communications in Mass Spectrometry, 36(24), e9402. [Link]

-

Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry. (2022). PubMed. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2023). Analytical Methods, 15(7), 963-971. [Link]

-

Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. (n.d.). Grace. [Link]

-

Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025). ResolveMass Laboratories Inc. [Link]

-

A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (2023). RSC Publishing. [Link]

-

Recent advances in analytical techniques for deuterium isotopic purity of deuterated drugs. (2024). Yao Xue Xue Bao, (12), 1176-1185. [Link]

-

Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. (2021). Chinese Journal of Analytical Chemistry. [Link]

-

Role of Deuterated Solvents in Isotopic Labeling for Chemical Research. (n.d.). SYNMR. [Link]

-

Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry. (2021). Chinese Journal of Analytical Chemistry. [Link]

-

Evaluating the use of NMR for the determination of deuterium abundance in water. (2022). University of Groningen. [Link]

-

How Is Deuterium Used In NMR? (2025). Chemistry For Everyone - YouTube. [Link]

-

How to determine the purity of deuterated solvents by NMR Spectroscopy? (2019). ResearchGate. [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. echemi.com [echemi.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. isotope.com [isotope.com]

- 6. pesquisa.bvsalud.org [pesquisa.bvsalud.org]

- 7. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 8. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. resolvemass.ca [resolvemass.ca]

- 10. researchgate.net [researchgate.net]

- 11. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. synmr.in [synmr.in]

- 14. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 15. Determination of Isotope Distribution and Abundance of Deuterium Labeled Compounds by High Resolution Mass Spectrometry [ccspublishing.org.cn]

- 16. コリンクロリド-(トリメチル-d9) 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Synthesis and Characterization of Chlorocholine Chloride-d9

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorocholine Chloride-d9, the deuterated analogue of the plant growth regulator chlormequat chloride, serves as a critical internal standard in analytical chemistry. Its near-identical chemical properties to the unlabeled compound, coupled with its distinct mass spectrometric signature, make it an invaluable tool for accurate quantification in complex matrices such as food, environmental samples, and biological fluids.[1] The incorporation of nine deuterium atoms on the trimethylammonium group provides a significant mass shift, enabling precise and sensitive detection by mass spectrometry-based methods like GC-MS and LC-MS.[2] This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, offering insights into the underlying chemical principles and detailed analytical methodologies.

Synthesis of this compound

The synthesis of this compound is achieved through the quaternization of trimethylamine-d9 with 1,2-dichloroethane. This reaction, a nucleophilic substitution, leverages the lone pair of electrons on the nitrogen atom of trimethylamine-d9 to attack one of the electrophilic carbon atoms of 1,2-dichloroethane, displacing a chloride ion.

Reaction Mechanism

The synthesis proceeds via a standard SN2 mechanism. The deuterated trimethylamine acts as the nucleophile, and 1,2-dichloroethane serves as the alkylating agent. The reaction is typically carried out in a suitable solvent under controlled temperature and pressure to ensure optimal yield and purity.

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established methods for the synthesis of non-deuterated chlorocholine chloride.[3][4]

Materials:

-

Trimethylamine-d9

-

1,2-Dichloroethane (anhydrous)

-

Anhydrous solvent (e.g., acetonitrile or toluene)

-

Inert gas (e.g., Argon or Nitrogen)

Equipment:

-

Pressure reactor or a heavy-walled sealed tube

-

Magnetic stirrer with heating capabilities

-

Apparatus for filtration under inert atmosphere

-

Rotary evaporator

-

High-vacuum pump

Procedure:

-

Reaction Setup: In a dry pressure reactor under an inert atmosphere, dissolve trimethylamine-d9 in an anhydrous solvent.

-

Addition of Alkylating Agent: Slowly add a stoichiometric excess of 1,2-dichloroethane to the solution at room temperature with vigorous stirring.

-

Reaction Conditions: Seal the reactor and heat the mixture to a temperature between 70-130°C.[3][4] The reaction is typically carried out for several hours under autogenous pressure. The progress of the reaction can be monitored by withdrawing aliquots and analyzing for the consumption of the starting materials by a suitable chromatographic technique.

-

Isolation of the Product: After the reaction is complete, cool the reactor to room temperature. The product, being a quaternary ammonium salt, will precipitate out of the solution.

-

Purification: Collect the solid product by filtration under an inert atmosphere. Wash the crude product with the anhydrous solvent used for the reaction to remove any unreacted starting materials.

-

Drying: Dry the purified this compound under high vacuum to remove any residual solvent.

Characterization of this compound

Comprehensive characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₄D₉Cl₂N | |

| Molecular Weight | 167.12 g/mol | |

| Appearance | Solid | |

| Melting Point | 239-243 °C (decomposes) | |

| Isotopic Purity | Typically ≥98 atom % D |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation. For this compound, both ¹H and ¹³C NMR are utilized. Due to the deuteration of the methyl groups, the ¹H NMR spectrum is simplified, showing signals only for the ethylene protons. The ¹³C NMR spectrum will show signals for the ethylene carbons and a characteristic pattern for the deuterated methyl carbons.

¹H NMR (in D₂O):

-

The two methylene groups (-CH₂CH₂-) will appear as two triplets. The chemical shifts are expected to be in the range of 3.5-4.5 ppm.

¹³C NMR (in D₂O):

-

The two methylene carbons will show distinct signals.

-

The deuterated methyl carbons (-CD₃) will appear as a multiplet due to carbon-deuterium coupling.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and isotopic enrichment of the synthesized compound. Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing quaternary ammonium salts.

The positive ion ESI mass spectrum is expected to show a prominent peak for the [M-Cl]⁺ cation. The mass-to-charge ratio (m/z) for the deuterated cation [ClCH₂CH₂N(CD₃)₃]⁺ will be higher than its non-deuterated counterpart.

High-Performance Liquid Chromatography (HPLC)

HPLC is employed to assess the purity of the synthesized this compound. Due to the polar and ionic nature of the compound, Hydrophilic Interaction Liquid Chromatography (HILIC) and ion-exchange chromatography are the most suitable separation techniques.[5][6][7]

Sources

- 1. scbt.com [scbt.com]

- 2. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 3. EP0753504B1 - Process for the preparation of (2-chloroethyl) ammonium chlorides - Google Patents [patents.google.com]

- 4. EP0753504A2 - Process for the preparation of (2-chloroethyl) ammonium chlorides - Google Patents [patents.google.com]

- 5. Analysis of chlormequat and mepiquat by hydrophilic interaction chromatography coupled to tandem mass spectrometry in food samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative Analysis of Quaternary Ammonium Compounds by Ion Exchange and Ion-Pair High Performance Liquid Chromatography | Semantic Scholar [semanticscholar.org]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Chlorocholine Chloride-d9 CAS number and molecular weight.

An In-Depth Technical Guide to Chlorocholine Chloride-d9 for Advanced Analytical Applications

Introduction

Chlorocholine Chloride, commonly known as Chlormequat, is a widely utilized plant growth regulator that works by inhibiting the biosynthesis of gibberellins, leading to controlled plant stature and improved crop yields.[1][2][3] The increasing use of Chlormequat in agriculture necessitates highly accurate and reliable methods for its quantification in various matrices, from environmental samples to food products. This guide provides a comprehensive technical overview of this compound, the stable isotope-labeled (SIL) analogue of Chlormequat. As a Senior Application Scientist, this document is structured to provide researchers, analytical chemists, and drug development professionals with the fundamental properties, core application principles, and field-proven protocols necessary for the effective use of this critical internal standard.

Part 1: Core Physicochemical Properties and Identification

The utility of any analytical standard begins with its unambiguous identification and characterization. This compound is structurally identical to its parent compound, with the exception that the nine hydrogen atoms on the three methyl groups of the quaternary amine have been replaced with deuterium. This substitution is fundamental to its application in mass spectrometry, as it results in a distinct mass shift while preserving near-identical physicochemical behavior.

Table 1: Key Identifiers and Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1219257-11-0 | [4][5][6][7] |

| Molecular Formula | C₅H₄D₉Cl₂N | [5][6] |

| Molecular Weight | 167.12 g/mol | [1][5][6][7][8] |

| Monoisotopic Mass | 166.099 Da | [7][8] |

| Synonyms | (2-Chloroethyl)trimethylammonium Chloride-d9; Chlormequat-d9; 2-Chloro-N,N,N-trimethylethanaminium Chloride-d9 | [5] |

| Unlabeled CAS | 999-81-5 | [1][7] |

| Isotopic Purity | Typically ≥98 atom % D | [9] |

The high isotopic purity (atom percent deuterium) is a critical quality attribute, ensuring a minimal contribution to the signal of the unlabeled analyte and thus maintaining the accuracy of quantification.

Part 2: The Principle of Isotope Dilution Mass Spectrometry

The primary application of this compound is as an internal standard in isotope dilution mass spectrometry (IDMS). This technique is the gold standard for quantitative analysis due to its superior accuracy and precision.

The core principle rests on the addition of a known quantity of the stable isotope-labeled standard (this compound) to a sample prior to any extraction or cleanup steps. Because the labeled standard and the native analyte (Chlormequat) exhibit virtually identical chemical and physical properties, any loss of analyte during sample processing will be mirrored by a proportional loss of the internal standard.

The mass spectrometer distinguishes between the native analyte and the labeled standard based on their mass-to-charge (m/z) ratio. Quantification is then based on the ratio of the signal from the native analyte to that of the labeled standard. This ratiometric measurement effectively cancels out variations in sample recovery and mitigates matrix effects—signal suppression or enhancement caused by co-eluting compounds from the sample matrix. The use of a stable isotope-labeled internal standard is a self-validating system that significantly enhances the trustworthiness and reproducibility of results, particularly in complex matrices like food or environmental samples.[10]

Caption: Isotope Dilution Mass Spectrometry Workflow.

Part 3: Experimental Protocol for Chlormequat Quantification

This section details a robust protocol for the quantification of Chlormequat in a plant matrix (e.g., wheat grain) using this compound as an internal standard with LC-MS/MS.

1. Objective: To accurately determine the concentration of Chlormequat chloride in a complex plant matrix, correcting for matrix effects and procedural losses.

2. Materials and Reagents:

-

Chlorocholine Chloride (Chlormequat) analytical standard

-

This compound (Internal Standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid

-

Ultrapure water

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

3. Preparation of Stock and Working Solutions:

-

Analyte Stock (1 mg/mL): Accurately weigh 10 mg of Chlormequat chloride standard and dissolve in 10 mL of methanol.

-

Internal Standard Stock (100 µg/mL): Dissolve 1 mg of this compound in 10 mL of methanol. The lower concentration reflects its use as a spiking solution.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the analyte stock solution in a suitable solvent (e.g., 90:10 water:acetonitrile). A typical range would be 1 to 500 ng/mL.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the IS stock solution. Each sample will be spiked with this solution to achieve a consistent final concentration (e.g., 50 ng/mL in the final extract).

4. Sample Preparation (Modified QuEChERS):

-

Weigh 5 g of homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of ultrapure water and vortex for 1 minute to rehydrate the sample.

-

Spike with Internal Standard: Add 50 µL of the 1 µg/mL IS spiking solution to the sample.

-

Add 10 mL of acetonitrile with 1% formic acid.

-

Add QuEChERS salts (e.g., 4 g MgSO₄, 1 g NaCl).

-

Immediately cap and shake vigorously for 1 minute.

-

Centrifuge at 4000 rpm for 5 minutes.

-

Take an aliquot of the supernatant (acetonitrile layer) and filter through a 0.22 µm syringe filter into an autosampler vial for analysis.

5. LC-MS/MS Instrumentation and Conditions:

-

LC System: UHPLC system.

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column is preferred for retaining this polar compound.

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A suitable gradient starting at high organic content (e.g., 95% B) and ramping down to elute the polar analyte.

-

Mass Spectrometer: Triple Quadrupole Mass Spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode.

-

Ionization: Electrospray Ionization, Positive Mode (ESI+).

-

MRM Transitions (Example):

-

Chlormequat: Q1: 122.1 -> Q3: 58.1 (quantifier), 63.1 (qualifier)

-

This compound: Q1: 131.1 -> Q3: 66.1 (quantifier)

-

6. Data Analysis and Quantification:

-

Integrate the peak areas for both the Chlormequat and this compound MRM transitions.

-

Calculate the peak area ratio (Area of Chlormequat / Area of this compound) for each sample and calibration standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of Chlormequat in the samples by interpolating their peak area ratios from the linear regression of the calibration curve.

Part 4: Synthesis and Quality Considerations

While detailed proprietary synthesis methods are not publicly disclosed, a plausible synthetic route for this compound can be inferred from established organic chemistry principles and patents for the unlabeled compound.[11] A common industrial method for producing Chlormequat involves the reaction of 1,2-dichloroethane with trimethylamine.

Therefore, the synthesis of the d9-labeled analogue would logically involve the reaction of 1,2-dichloroethane with trimethylamine-d9. Trimethylamine-d9 itself can be synthesized from deuterated starting materials.

Caption: Plausible Synthetic Pathway for this compound.

Key Quality Aspects for Researchers:

-

Chemical Purity: Must be high (>98%) to ensure that the standard response is only from the compound of interest.

-

Isotopic Purity: As mentioned, a high atom % D is crucial. The certificate of analysis should be consulted to confirm this value.

-

Concentration Accuracy: The concentration of the supplied standard solution must be accurately known and traceable.

Part 5: Safety and Hazard Information

As a chemical reagent, this compound should be handled with appropriate care in a laboratory setting.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin).[4][8]

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection).[4][8]

-

Handling: Always handle in a well-ventilated area or fume hood. Use standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Storage: Store in a tightly sealed container in a cool, dry place as recommended by the manufacturer.

Conclusion

This compound is an indispensable tool for modern analytical science, enabling researchers to achieve the highest levels of accuracy in the quantification of the plant growth regulator Chlormequat. Its role as a stable isotope-labeled internal standard within an isotope dilution mass spectrometry framework provides a self-validating system that overcomes the challenges of sample loss and matrix interference. By understanding its fundamental properties and employing robust, validated protocols as outlined in this guide, scientists can generate highly reliable and defensible data critical for food safety, environmental monitoring, and regulatory compliance.

References

-

Pharmaffiliates. (n.d.). This compound | CAS No : 1219257-11-0. Retrieved from [Link]

-

Ace Therapeutics. (n.d.). Chlorocholine-d9 chloride. Retrieved from [Link]

-

ResearchGate. (2012). What is the function of chlorocholine chloride (CCC) in plant tissue culture?. Retrieved from [Link]

-

Shimadzu Scientific Instruments. (2018). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

-

MDPI. (2022). Application of Choline Chloride-Based Deep Eutectic Solvents in the Synthesis of Hydrazones. Retrieved from [Link]

- Google Patents. (1948). US2457226A - Preparation of choline chloride.

- Google Patents. (1968). DE1493469A1 - Process for the production of chlorcholine chloride.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 71309012. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. researchgate.net [researchgate.net]

- 4. echemi.com [echemi.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. scbt.com [scbt.com]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. This compound | C5H13Cl2N | CID 71309012 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. lcms.cz [lcms.cz]

- 11. DE1493469A1 - Process for the production of chlorcholine chloride - Google Patents [patents.google.com]

A Researcher's Comprehensive Guide to Procuring and Utilizing Research-Grade Chlorocholine Chloride-d9

Executive Summary

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of sourcing, vetting, and utilizing research-grade Chlorocholine Chloride-d9. Chlorocholine Chloride (CCC), a widely used plant growth regulator, and its deuterated analog (this compound) are critical tools in agricultural science and metabolic research. The isotopic labeling with deuterium (d9) allows for its use as a highly effective internal standard in quantitative mass spectrometry-based analyses, ensuring accuracy and precision. This guide offers a multi-step protocol for supplier selection, detailed quality metrics for evaluating the compound, and a practical, step-by-step experimental workflow for its application in a laboratory setting.

Introduction to Chlorocholine Chloride and its Deuterated Analog

Chlorocholine chloride, also known as chlormequat chloride, is a quaternary ammonium salt that functions as a plant growth regulator.[1][2] Its primary mode of action is the inhibition of gibberellin (GA) biosynthesis, which results in controlled plant growth, including reduced stem elongation and increased stress resistance.[1][3]

The deuterated form, this compound, is a stable isotope-labeled version of the molecule where nine hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it an ideal internal standard for quantitative analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][4] The use of a deuterated internal standard is considered the gold standard in quantitative mass spectrometry as it corrects for variability during sample preparation and analysis, thereby significantly improving the accuracy and reliability of the results.[4]

Supplier Identification and Vetting: A Protocol for Ensuring Quality

The selection of a reliable supplier for research-grade this compound is paramount to the success of any experimental work. The following protocol outlines a systematic approach to identifying and vetting potential suppliers.

Step 1: Initial Supplier Screening

The initial search for suppliers should focus on reputable chemical companies that specialize in stable isotope-labeled compounds and reference standards. Key players in this field include:

-

LGC Standards: A well-established provider of reference materials.

-

Santa Cruz Biotechnology: A major supplier of biochemicals for research.[5]

-

MedChemExpress: A supplier of research chemicals and biochemicals.[2]

-

Cayman Chemical: A company specializing in biochemicals for research.

Step 2: Critical Quality Metrics for Research-Grade Compounds

When evaluating potential suppliers, researchers must scrutinize the quality of the this compound based on the following critical metrics, which should be clearly stated on the product's Certificate of Analysis (CofA).

-

Isotopic Purity: This is the percentage of the compound that is deuterated. For use as an internal standard in mass spectrometry, an isotopic enrichment of ≥98% is recommended to minimize signal interference from the unlabeled analyte.[6]

-

Chemical Purity: This refers to the percentage of the material that is the desired compound. A high chemical purity (>99%) is essential to avoid introducing interfering compounds into the analysis.[6]

-

Certificate of Analysis (CofA): The CofA is a critical document that provides lot-specific information on the compound's purity, identity, and other quality control tests. Researchers should always request and review the CofA before purchasing.[7]

Step 3: Comparative Analysis of Leading Suppliers

To facilitate the selection process, the following table provides a summary of information for this compound from various suppliers. Note: Availability and specifications are subject to change, and researchers should always verify the information with the supplier.

| Supplier | Product Name | CAS Number | Molecular Formula | Purity | Notes |

| LGC Standards | This compound | 95245-30-0 | C5H4D9Cl2N | Not specified on webpage | Provides Certificate of Analysis.[7] |

| Santa Cruz Biotechnology | This compound | 1219257-11-0 | C5H4D9Cl2N | Not specified on webpage | For research use only.[5] |

| MedChemExpress | Chlorocholine-d9 chloride | 1219257-11-0 | C5H4D9Cl2N | Not specified on webpage | Provides a data sheet and handling instructions.[2] |

Procurement and Handling Protocol

Proper procurement and handling are crucial for maintaining the integrity of the research-grade compound.

Caption: A streamlined workflow for the procurement and handling of research-grade compounds.

Step-by-Step Guide:

-

Request a Quote and Certificate of Analysis: Contact the selected supplier(s) to obtain a quote and the lot-specific CofA.

-

Review the CofA: Carefully examine the CofA to ensure the isotopic and chemical purity meet the experimental requirements.

-

Place the Order: Follow the supplier's instructions for placing a purchase order.

-

Receiving and Logging: Upon receipt, immediately log the compound into the laboratory's chemical inventory system. Note the date of receipt, lot number, and storage conditions.

-

Proper Storage: Store the compound according to the manufacturer's recommendations, typically in a cool, dry place away from light.[1] For long-term storage, -20°C or -80°C may be recommended.[1]

Application Note: Quantification of Chlormequat in Plant Tissue using LC-MS/MS

This section provides a model experimental workflow for the quantification of chlormequat in a plant matrix using this compound as an internal standard.

Caption: A comprehensive workflow for the quantification of chlormequat in plant samples using a deuterated internal standard.

Methodology

1. Reagent and Standard Preparation:

-

Chlormequat Chloride Stock Solution (1000 µg/mL): Accurately weigh and dissolve chlormequat chloride in methanol.

-

This compound Internal Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the chlormequat chloride stock solution with a suitable solvent.

-

Working Internal Standard Solution: Dilute the this compound stock solution to a final concentration of 1 µg/mL with the extraction solvent.[8]

2. Sample Extraction:

-

Weigh 10 g of the homogenized plant sample into a centrifuge tube.[8]

-

Add a known amount of the working internal standard solution.

-

Add 20 mL of methanol/water (70:30, v/v) as the extraction solvent.[8]

-

Homogenize the sample for 2 minutes.[8]

-

Centrifuge the sample at 4000 rpm for 10 minutes.[8]

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[9]

3. LC-MS/MS Parameters:

-

LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) or a suitable reversed-phase column. A Waters ACQUITY UPLC BEH Amide column is a good option.

-

Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).

-

Flow Rate: A typical flow rate is between 0.3 and 0.5 mL/min.[9]

-

Injection Volume: 5-10 µL.

-

MS System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both chlormequat and its d9-labeled internal standard.

4. Data Analysis and Quantification:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the response ratio (analyte peak area / internal standard peak area).

-

Construct a calibration curve by plotting the response ratio versus the concentration of the working standard solutions.

-

Determine the concentration of chlormequat in the samples by interpolating their response ratios from the calibration curve.

Troubleshooting and FAQs

-

Low Signal Intensity: This could be due to poor extraction efficiency, ion suppression, or incorrect MS/MS parameters. Optimize the extraction procedure and MS/MS settings.

-

High Variability: Ensure accurate and consistent addition of the internal standard to all samples.

-

Interference Peaks: Verify the specificity of the MRM transitions and consider further sample cleanup if necessary.

Conclusion

The successful use of research-grade this compound hinges on a meticulous approach to supplier selection, rigorous quality assessment, and the implementation of a validated analytical method. By following the protocols and guidelines outlined in this technical guide, researchers can ensure the procurement of high-quality material and generate accurate and reproducible data in their studies of this important plant growth regulator.

References

-

Analysis of Chlormequat and Mepiquat Residues in Foods of Plant Origin. (n.d.). European Union Reference Laboratory for Single Residue Methods. Retrieved from [Link]

-

Determination of Chlormequat Chloride Residues in Cereals by LC-MS/MS. (n.d.). Waters. Retrieved from [Link]

-

Castro, J., et al. (2001). Determination of chlormequat in fruit samples by liquid chromatography–electrospray tandem mass spectrometry. Journal of AOAC International, 84(6), 1904-1909. Retrieved from [Link]

-

Chlormequat (015). (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]

-

Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate. Retrieved from [Link]

-

Guide to Quality in Analytical Chemistry - 3rd edition (2016). (2017). Eurachem. Retrieved from [Link]

-

Vora, V., Raikwar, M. K., & Bhushan, V. (2015). Assessment and Method Validation of Chlormequat Chloride in Food by Liquid Chromatography Mass Spectrometry. ResearchGate. Retrieved from [Link]

-

HARMONIZED GUIDELINES FOR INTERNAL QUALITY CONTROL IN ANALYTICAL CHEMISTRY LABORATORIES. (n.d.). IUPAC. Retrieved from [Link]

-

Effects of Mepiquat Chloride and Chlormequat Chloride on the Growth and Fruit Quality of 'Shine Muscat' Grapevines. (2023). MDPI. Retrieved from [Link]

-

Russak, E. M., & Gaffney, B. L. (2019). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy, 53(2), 211–216. Retrieved from [Link]

Sources

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. scbt.com [scbt.com]

- 5. resolvemass.ca [resolvemass.ca]

- 6. This compound | LGC Standards [lgcstandards.com]

- 7. eurl-pesticides.eu [eurl-pesticides.eu]

- 8. researchgate.net [researchgate.net]

- 9. waters.com [waters.com]

The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry

In the exacting world of quantitative analysis, particularly within the realms of pharmaceutical development, clinical diagnostics, and environmental testing, the pursuit of accuracy and precision is paramount. Mass spectrometry (MS), coupled with liquid chromatography (LC-MS), has become an indispensable tool for its sensitivity and specificity. However, the inherent variability in sample preparation and instrument response necessitates a robust method for normalization. This guide provides an in-depth exploration of the "gold standard" for quantitative bioanalysis: the use of deuterated internal standards.[1][2] We will delve into the core principles, practical applications, and critical considerations for leveraging these powerful analytical tools to ensure the integrity and reliability of your results.

The Foundational Principle: Isotope Dilution Mass Spectrometry

The cornerstone of using deuterated standards is the principle of isotope dilution mass spectrometry (IDMS).[1] In this technique, a known quantity of a stable isotope-labeled (SIL) version of the analyte, in this case, a deuterated analog, is introduced into the sample at the earliest possible stage of the workflow.[1] This deuterated internal standard (IS) is chemically identical to the analyte of interest, with the key difference being a slight increase in mass due to the replacement of one or more hydrogen atoms with deuterium.[3][4]

Because the deuterated standard and the native analyte exhibit nearly identical physicochemical properties, they behave in a virtually indistinguishable manner throughout the analytical process.[4][5] This includes extraction, derivatization, chromatography, and ionization.[5][6] Consequently, any loss of sample during preparation or fluctuations in instrument signal, such as ion suppression or enhancement in the mass spectrometer's source, will affect both the analyte and the internal standard to the same degree.[2][5] By measuring the ratio of the analyte's signal to that of the deuterated standard, we can accurately and precisely determine the concentration of the analyte, effectively canceling out experimental variability.[5][7]

The core relationship in isotope dilution mass spectrometry is illustrated below:

Advantages of Deuterated Standards Over Other Internal Standards

While other types of internal standards exist, such as structural analogs, deuterated standards offer unparalleled advantages, particularly in complex biological matrices.

-

Correction for Matrix Effects : Biological samples are inherently complex, containing a multitude of endogenous compounds that can interfere with the ionization of the target analyte. This phenomenon, known as the matrix effect, can lead to significant inaccuracies in quantification.[2] Because a deuterated standard co-elutes with the analyte, it experiences the same ion suppression or enhancement, allowing for reliable correction.[1][2]

-

Improved Accuracy and Precision : By accounting for variability at every step of the analytical process, deuterated internal standards lead to a significant improvement in the accuracy and precision of the results.[5][6]

-

Enhanced Reproducibility : The use of deuterated standards ensures consistent ionization efficiency across multiple analytical runs, leading to improved reproducibility.[4] This is crucial for long-term studies and inter-laboratory comparisons.

-

Regulatory Acceptance : The use of stable isotope-labeled internal standards is recognized and often recommended by regulatory bodies such as the FDA and EMA for bioanalytical method validation.[4][8]

The impact of using a deuterated internal standard on key assay validation parameters is summarized in the table below.

| Validation Parameter | Structural Analog IS | Deuterated IS | Rationale for Improvement |

| Accuracy (% Bias) | Can be > ±15% | Typically < ±5% | Co-elution and identical ionization behavior correct for matrix effects. |

| Precision (%RSD) | Often 10-20% | Typically < 10% | Normalization of variability in sample preparation and instrument response. |

| Linearity (r²) | >0.99 | >0.995 | More consistent signal ratio across the concentration range.[7] |

| Recovery | Variable | Consistent | Tracks analyte loss during extraction and sample handling. |

Practical Considerations for Implementation

The successful implementation of deuterated internal standards requires careful attention to several key factors.

Selection of the Deuterated Standard

-

Number of Deuterium Atoms : A sufficient number of deuterium atoms should be incorporated to provide a clear mass difference from the analyte, preventing isotopic overlap. Typically, a mass difference of at least 3 atomic mass units (amu) is recommended.[9] The number of deuterium atoms can range from 2 to 10, depending on the analyte's size and structure.[3]

-

Position of Deuteration : The location of the deuterium atoms within the molecule is critical.[1] Deuterium labels should be placed in stable, non-exchangeable positions to prevent loss during sample preparation or analysis.[1] Avoid labeling on heteroatoms like oxygen, nitrogen, or sulfur, as these are prone to hydrogen-deuterium (H/D) exchange.[10]

-

Isotopic Purity : The deuterated standard should have high isotopic purity, ideally ≥98%, and be free from contamination with the unlabeled analyte.[1][4] Contamination can lead to an overestimation of the analyte's concentration.

Potential Pitfalls and Troubleshooting

-

Chromatographic Isotope Effect : Deuterated compounds can sometimes exhibit a slight shift in chromatographic retention time compared to their non-deuterated counterparts, often eluting slightly earlier in reversed-phase chromatography.[11][12] This is due to the subtle differences in the physicochemical properties of C-H versus C-D bonds.[11] While usually minor, a significant shift can impact quantification if the analyte and internal standard do not experience the same matrix effects at slightly different retention times.[9][11]

-

In-source H/D Exchange : Under certain mass spectrometer source conditions, particularly high temperatures, deuterium atoms can be lost or exchanged with protons from the solvent.[1][10] This can lead to an inaccurate measurement of the internal standard.

-

Differential Matrix Effects : In rare cases, even with co-elution, the analyte and deuterated standard may experience slightly different matrix effects. This is a complex phenomenon that may be related to subtle differences in their physicochemical properties.[13]

Experimental Protocol: Quantification of a Small Molecule Drug in Plasma

This section provides a detailed, step-by-step methodology for the quantification of a hypothetical small molecule drug, "DrugX," in human plasma using its deuterated analog, "DrugX-d4."

Materials and Reagents

-

DrugX certified reference material

-

DrugX-d4 certified reference material (isotopic purity >98%)

-

Human plasma (with appropriate anticoagulant)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

Preparation of Solutions

-

Stock Solutions (1 mg/mL) : Prepare separate stock solutions of DrugX and DrugX-d4 in methanol.

-

Working Standard Solutions : Serially dilute the DrugX stock solution with 50:50 methanol:water to prepare a series of working standard solutions for the calibration curve (e.g., 1, 2, 5, 10, 20, 50, 100 ng/mL).

-

Internal Standard Working Solution (10 ng/mL) : Dilute the DrugX-d4 stock solution with acetonitrile to a final concentration of 10 ng/mL.

Sample Preparation

-

Sample Aliquoting : To 100 µL of plasma (calibrators, quality controls, or unknown samples) in a microcentrifuge tube, add 20 µL of the internal standard working solution (10 ng/mL).

-

Protein Precipitation : Add 300 µL of acetonitrile to each tube.

-

Vortexing : Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation : Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer : Carefully transfer the supernatant to a clean tube or a 96-well plate.

-

Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution : Reconstitute the dried extract in 100 µL of 50:50 acetonitrile:water with 0.1% formic acid.

LC-MS/MS Analysis

-

LC System : A suitable UHPLC system.

-

Column : A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A : 0.1% formic acid in water.

-

Mobile Phase B : 0.1% formic acid in acetonitrile.

-

Gradient : A suitable gradient to achieve separation of the analyte from matrix components.

-

MS System : A triple quadrupole mass spectrometer.

-

Ionization Mode : Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.

-

MRM Transitions : Optimize the multiple reaction monitoring (MRM) transitions for both DrugX and DrugX-d4.

Data Analysis

-

Integration : Integrate the peak areas for the analyte and the internal standard.

-

Ratio Calculation : Calculate the peak area ratio (Analyte Area / Internal Standard Area).

-

Calibration Curve : Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators. A linear regression with a 1/x² weighting is often used.

-

Quantification : Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

A typical bioanalytical workflow using a deuterated internal standard is depicted below:

Conclusion

Deuterated internal standards represent a cornerstone of modern quantitative mass spectrometry. Their ability to mimic the behavior of the target analyte throughout the analytical workflow provides an unparalleled level of accuracy, precision, and robustness. By understanding the fundamental principles of isotope dilution, carefully selecting the appropriate standard, and being mindful of potential pitfalls, researchers, scientists, and drug development professionals can harness the power of this technique to generate high-quality, reliable, and defensible data. The investment in the synthesis and implementation of deuterated internal standards is often offset by the significant reduction in method development time and the increased confidence in the final results.[8]

References

- The Principle and Practice of Using Deuterated Internal Standards in Mass Spectrometry: An In-depth Technical Guide. (n.d.). Benchchem.

- Sinha, A. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.

- Deuterated Standards for LC-MS Analysis. (2025, November 8). ResolveMass Laboratories Inc.

- The Guiding Principles of Deuterium-Labeled Standards in Mass Spectrometry. (n.d.). Benchchem.

- Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? (n.d.).

- A Comparative Guide to the Cross-Validation of Analytical Methods Using Different Deuterated Internal Standards. (n.d.). Benchchem.

- Unveiling the Advantages of Deuterated Internal Standards in Bioanalytical Matrix Analysis. (n.d.). Benchchem.

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (n.d.). ResearchGate.

- Deuterated Compounds | Stable Isotope-Labeled Standards. (n.d.). Pharmaffiliates.

- A Technical Guide to Deuterated Internal Standards in Mass Spectrometry. (n.d.). Benchchem.

- Technical Support Center: Troubleshooting Chromatographic Shifts of Deuterated Standards. (n.d.). Benchchem.

- Common pitfalls in using deuterated standards and how to avoid them. (n.d.). Benchchem.

- A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. (n.d.).

- The Synthesis of Deuterated Isohumulones for Use as Internal Standards in LC-MS Stable Isotope Dilution Assays. (n.d.). IRL @ UMSL.

- Stable deuterium internal standard for the isotope-dilution LC-MS/MS analysis of elastin degradation. (2013, September 15). PubMed.

- Internal standard in LC-MS/MS. (2013, August 13). Chromatography Forum.

- Validation of a New Sensitive Method for the Detection and Quantification of R and S-Epimers of Ergot Alkaloids in Canadian Spring Wheat Utilizing Deuterated Lysergic Acid Diethylamide as an Internal Standard. (n.d.). MDPI.

- The Value of Deuterated Internal Standards. (2017, August 30). KCAS Bio.

- Davison, A. S., Milan, A. M., & Dutton, J. J. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry, 50(Pt 3), 274.

- Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites. (2020, July 15). PubMed.

- Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. (2013, May). PubMed.

- Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? (2014, April 1). myadlm.org.

- Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). YouTube.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques. (2025, November 5). ResolveMass Laboratories Inc.

- Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS. (2025, January 11). PubMed Central.

- The Importance of Complete Overlapping of Analyte and Internal Standard Peaks in Eliminating Matrix Effects with Liquid Chromatography–Mass Spectrometry (LC–MS). (2021, July 1).

- Retention Time shifts using deuterated internal standards. (2021, March 23). skyline.ms.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. resolvemass.ca [resolvemass.ca]

- 4. resolvemass.ca [resolvemass.ca]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Can ordinary chromatographic methods use this method for quantification? [en.biotech-pack.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]

- 13. myadlm.org [myadlm.org]

An In-Depth Technical Guide to the Role of Chlorocholine Chloride-d9 in Plant Growth Regulator Studies

Abstract

Chlormequat chloride (CCC), a quaternary ammonium compound, is a widely utilized plant growth regulator (PGR) essential for modern agriculture, particularly in cereal cultivation, to prevent lodging and enhance yield.[1][2] Its mechanism of action involves the inhibition of the gibberellin (GA) biosynthesis pathway, leading to shorter, more robust plant structures.[3][4][5] The widespread use of CCC necessitates rigorous monitoring of its residues in crops and environmental samples to ensure compliance with regulatory Maximum Residue Limits (MRLs).[6][7][8] However, the quantitative analysis of CCC in complex biological matrices is fraught with challenges, including matrix effects, extraction inefficiencies, and instrument variability. This guide details the indispensable role of Chlorocholine Chloride-d9 (CCC-d9), a stable isotope-labeled internal standard, in overcoming these analytical hurdles. We will explore the mechanistic basis for its use, provide a detailed experimental workflow for residue analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and demonstrate why CCC-d9 is the gold standard for achieving accuracy, precision, and trustworthiness in plant growth regulator studies.

The Significance of Chlormequat Chloride (CCC) in Plant Science

Chlormequat chloride is a synthetic compound that acts as an antagonist to gibberellin biosynthesis.[9][10] Gibberellins are a class of plant hormones critical for promoting cell elongation, and consequently, stem growth.[3] CCC specifically inhibits the early stages of this pathway, blocking the cyclases involved in converting geranylgeranyl pyrophosphate (GGPP) into ent-kaurene, a key precursor to bioactive GAs.[4][11][12]

The physiological consequences of this inhibition are highly desirable in agriculture:

-

Reduced Internode Length: Leads to shorter, more compact plants.[1][13]

-

Strengthened Stems: Thicker, sturdier stems significantly reduce the risk of lodging (bending or breaking) in cereal crops like wheat and barley, especially under high-fertilizer conditions.[2]

-

Improved Yield Security: By preventing lodging, CCC ensures that the plant's resources are directed towards grain filling, securing potential yield.[2]

-

Enhanced Commercial Value: In ornamental horticulture, CCC is used to produce more compact, uniform, and marketable plants.[2][5]

This targeted biological activity makes CCC a vital tool for crop management.[1] However, its application requires precise control and subsequent monitoring to prevent excessive residues in food products.[6][14]

The Analytical Imperative: Why an Internal Standard is Non-Negotiable

Accurate quantification of CCC residues is a critical task for regulatory bodies, food safety laboratories, and researchers. Techniques like LC-MS/MS offer high sensitivity and selectivity, but the accuracy of the results can be compromised by several factors inherent to analyzing complex samples:[15]

-

Matrix Effects: Co-extracted compounds from the plant or soil matrix can either suppress or enhance the ionization of the target analyte (CCC) in the mass spectrometer's source, leading to under- or overestimation.

-

Extraction Inefficiency: The recovery of CCC from the sample matrix during extraction and cleanup may not be 100% and can vary between samples.

-

Instrumental Variability: Fluctuations in the performance of the LC-MS/MS system can introduce variations in signal response over an analytical run.

To counteract these sources of error, an isotope dilution mass spectrometry approach is employed, which relies on the use of a stable isotope-labeled internal standard (IS).[15][16][17] This is where this compound plays its pivotal role.

This compound: The Gold Standard Internal Standard

This compound is an isotopic analogue of CCC where nine hydrogen atoms on the three methyl groups have been replaced with deuterium atoms.[18][19][20] This substitution makes it the ideal internal standard for CCC quantification for several fundamental reasons.[15][16]

Core Principle of Operation: The underlying assumption, which holds true in practice, is that the deuterated standard behaves identically to the native (non-deuterated) analyte throughout the entire analytical process—from extraction and cleanup to chromatographic separation and ionization.[15][16] It is added to the sample at a known concentration at the very beginning of the workflow. Any loss of analyte during sample preparation or any signal fluctuation in the MS will affect both the native CCC and the CCC-d9 standard to the same extent.

The mass spectrometer can easily differentiate between the native analyte and the deuterated standard due to the mass difference (a shift of +9 Daltons).[18] Quantification is therefore based on the ratio of the native analyte signal to the internal standard signal, not on the absolute signal of the analyte. This ratio remains constant even if absolute signal intensities vary, thereby correcting for all the aforementioned sources of error.[21]

Data Presentation: Analyte vs. Internal Standard

| Property | Chlormequat Chloride (CCC) | This compound (CCC-d9) | Rationale for Similarity/Difference |

| Chemical Structure | C₅H₁₃Cl₂N | C₅H₄D₉Cl₂N | Identical except for isotopic substitution. |

| Molecular Weight | ~158.1 g/mol | ~167.1 g/mol | Increased mass due to 9 deuterium atoms. This mass difference is key for MS detection. |

| Polarity & Solubility | High | High | Deuterium substitution does not significantly alter physicochemical properties like polarity or solubility, ensuring identical behavior during extraction. |

| Chromatographic Retention Time | Identical | Identical (or near-identical) | Because their chemical properties are the same, they co-elute during liquid chromatography.[15] |

| Ionization Efficiency | High (ESI+) | High (ESI+) | Both compounds ionize identically under the same conditions. |

| MS/MS Fragmentation | Specific parent/daughter ion transitions | Specific parent/daughter ion transitions with a +9 Da shift | The fragmentation pattern is predictable and consistent, allowing for specific detection of both compounds. |

Experimental Protocol: Quantifying CCC in Cereal Grain using CCC-d9 and LC-MS/MS

This section outlines a robust, field-proven workflow for the determination of chlormequat chloride residues in a complex matrix like wheat flour. This protocol is a self-validating system because the inclusion of CCC-d9 provides continuous quality control for each individual sample.

Workflow Overview

The logical flow of the experiment is designed to accurately measure the native CCC by correcting for procedural variations using the CCC-d9 internal standard.

Caption: Experimental workflow for CCC quantification using a CCC-d9 internal standard.

Step-by-Step Methodology

Objective: To determine the concentration of Chlormequat Chloride in a wheat flour sample.

1. Materials and Reagents:

-

Chlormequat Chloride (CCC) analytical standard

-

This compound (CCC-d9) internal standard solution (e.g., 10 µg/mL in methanol)[22]

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic Acid

-

Homogenized wheat flour sample

-

Centrifuge tubes (50 mL)

-

Syringe filters (0.22 µm)

2. Sample Preparation (Based on QuPPe Method): [22][23]

-

Weighing: Accurately weigh 10 g of the homogenized wheat flour sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add a precise volume (e.g., 100 µL) of the 10 µg/mL CCC-d9 internal standard solution to the sample. This step is critical; the accuracy of the final result depends on the precise addition of the IS.

-

Extraction: Add 10 mL of water and vortex for 30 seconds to wet the sample. Add 20 mL of methanol and homogenize using a high-speed disperser for 2 minutes.[22]

-

Centrifugation: Centrifuge the sample at >3500 g for 5 minutes to separate the solid matrix from the liquid extract.

-

Filtration: Draw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter into an LC vial. This removes particulates that could damage the LC system. The sample is now ready for analysis.

3. LC-MS/MS Analysis:

-

Instrumentation: A UPLC system coupled to a tandem quadrupole mass spectrometer (e.g., Waters ACQUITY with Xevo TQ-S).[23]

-

Chromatographic Column: A column suitable for polar compounds, such as a HILIC or Amide column (e.g., Waters ACQUITY UPLC BEH Amide).[23]

-

Mobile Phase: A gradient of water and acetonitrile with a formic acid modifier to ensure good peak shape and ionization.

-

Ionization Source: Electrospray Ionization in Positive Mode (ESI+).

-

MS Detection: Multiple Reaction Monitoring (MRM) mode. This highly selective mode monitors specific "parent-to-daughter" ion transitions for both the analyte and the internal standard.

MRM Transitions for Detection:

| Compound | Parent Ion (m/z) | Daughter Ion (m/z) | Purpose |

| CCC | 122.1 | 58.1 | Quantifier Ion |

| CCC | 122.1 | 60.1 | Qualifier Ion (for identity confirmation) |

| CCC-d9 | 131.1 | 66.1 | Internal Standard Quantifier |

4. Calibration and Quantification:

-

Prepare a series of calibration standards containing a range of known CCC concentrations, but with a fixed concentration of the CCC-d9 internal standard.

-

Analyze the standards using the same LC-MS/MS method.

-

Construct a calibration curve by plotting the ratio of the CCC peak area to the CCC-d9 peak area against the known concentration of CCC.

-

Analyze the prepared samples. Calculate the peak area ratio for each sample and use the calibration curve to determine the concentration of CCC in the extract. Finally, calculate the residue level in the original sample, accounting for the initial sample weight and extraction volumes.[22]

The Biochemical Context: CCC's Site of Action

Understanding the mechanism of CCC is crucial for interpreting its effects. It acts early in the complex gibberellin biosynthesis pathway.

Sources

- 1. News - Chlormequat Chloride vs Paclobutrazol: Which Plant Growth Regulator Fits Your Crop Strategy? [bigpesticides.com]

- 2. How Chlormequat Chloride Regulates Plant Growth and Improves Crop Yield [jindunchemical.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. GROWTH RETARDANTS: Effects on Gibberellin Biosynthesis and Other Metabolic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical plant growth regulators - active ingredients | AHDB [horticulture.ahdb.org.uk]

- 6. downloads.regulations.gov [downloads.regulations.gov]

- 7. Federal Register :: Chlormequat Chloride; Pesticide Tolerances [federalregister.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Anti-gibberellin Effect of synthetic growth retardant Chlormequat chloride/Cycocel(CCC) on dormant Coleus tuber and it’s impact on Biochemical values | Neuroquantology [neuroquantology.com]

- 11. jkip.kit.edu [jkip.kit.edu]

- 12. Effect of chlorocholine chloride (ccc) on plant growth and development | International Journal of Current Research [journalcra.com]

- 13. The feature and application of Chlormequat Chloride - Knowledge - Zhengzhou Delong Chemical Co., Ltd. [plantgrowthhormones.com]

- 14. centerforfoodsafety.org [centerforfoodsafety.org]

- 15. resolvemass.ca [resolvemass.ca]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Synthesis of Deuterium-Labeled Vitamin D Metabolites as Internal Standards for LC-MS Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 氯化胆碱-(三甲基-d9) 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 19. medchemexpress.com [medchemexpress.com]

- 20. isotope.com [isotope.com]

- 21. globethesis.com [globethesis.com]

- 22. eurl-pesticides.eu [eurl-pesticides.eu]

- 23. waters.com [waters.com]

Understanding isotope effects of Chlorocholine Chloride-d9 in analysis.

An In-Depth Technical Guide to Understanding the Isotope Effects of Chlorocholine Chloride-d9 in Quantitative Analysis

Foreword: The Pursuit of Analytical Certainty

In the landscape of quantitative analysis, particularly in fields as critical as environmental monitoring, food safety, and drug development, the pursuit of accuracy and precision is paramount. The quantification of polar, challenging analytes like Chlorocholine Chloride (commonly known as Chlormequat chloride) presents a significant hurdle. Matrix effects, extraction inefficiencies, and instrumental drift can introduce variability that undermines the integrity of results. The adoption of stable isotope-labeled internal standards (SIL-ISs) represents the pinnacle of analytical rigor, and among these, this compound stands as the definitive tool for the accurate quantification of its non-labeled counterpart.

This guide moves beyond a simple procedural outline. It is designed for the discerning researcher and scientist who seeks not only to perform an analysis but to fundamentally understand it. We will dissect the subtle yet profound physicochemical phenomena—the isotope effects—that govern the behavior of this compound from sample preparation to final detection. By understanding the causality behind its analytical behavior, you can develop more robust, reliable, and defensible methods.

The Gold Standard: Isotope Dilution Mass Spectrometry (IDMS)

Before delving into the specifics of deuterium isotope effects, we must establish the foundational technique that leverages this compound: Isotope Dilution Mass Spectrometry (IDMS). IDMS is an internal standardization method where a known quantity of an isotopically enriched version of the analyte is added to the sample at the earliest possible stage.[1][2]